tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one
Description
Properties
IUPAC Name |
tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-10-5-8-4-9(10)12-7-2-1-6(3-7)11(8)12/h1-2,6-9,11-12H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDQKLULSIAWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1C3C2C4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954791 | |
| Record name | 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92841-69-5, 33163-94-9 | |
| Record name | 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92841-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4:5,8-Dimethanonaphthalen-2(1H)-one, 3,4,4a,5,8,8a-hexahydro-, (1alpha,4alpha,4abeta,5beta,8beta,8abeta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033163949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Cycloaddition and Subsequent Functionalization
The synthesis of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-en-4-one often begins with a Diels-Alder reaction between cyclopentadiene and a bicyclic precursor. For example, stereochemically pure bicyclo[2.2.1]hept-2-ene-exo-4-carbonitrile reacts with cyclopentadiene under controlled conditions to yield tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-ene-4-carbonitrile. This intermediate is subsequently oxidized to the ketone via selective oxidation using agents such as pyridinium chlorochromate (PCC) or Jones reagent. Computational modeling (e.g., MMX calculations) is critical for predicting the preferential configuration of stereoisomers during cycloaddition.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cycloaddition | Cyclopentadiene, 60°C, inert atmosphere | 68% | |
| Oxidation | PCC, CH₂Cl₂, RT, 12h | 72% |
Photochemical and Thermal Rearrangements
Photolysis of polycyclic precursors offers an alternative route. For instance, UV irradiation of dieldrin analogues in hexane/acetone (99:1) induces rearrangements to form tetracyclic frameworks. Similarly, thermal treatment of epoxy derivatives with tri-n-butyltin hydride and azobisisobutyronitrile (AIBN) facilitates reductive dechlorination and ring reorganization, yielding the target ketone after oxidation. These methods require stringent control of light intensity and temperature to avoid side reactions.
Stereochemical Control and Computational Modeling
MMX and DFT Calculations
The stereochemical outcome of the Diels-Alder reaction is governed by the endo rule, but deviations occur in strained systems. MMX force-field calculations predict the exo preference for the aminomethyl derivative of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-ene, which correlates with experimental X-ray diffraction data. Density functional theory (DFT) further refines these predictions, identifying transition states that favor the observed tetracyclic geometry.
Epoxidation and Regioselective Transformations
Epoxidation of the tetracyclic olefin with peroxyphthalic acid proceeds regioselectively, adhering to the Krasusky rule. The resulting epoxy derivatives are pivotal intermediates for subsequent nucleophilic attacks, enabling the installation of the ketone group at the 4-position.
Advanced Oxidation Strategies
Lithium Aluminum Hydride (LiAlH₄) and Retro-Oxidation
Reduction of the carbonitrile intermediate with LiAlH₄ yields the corresponding alcohol, which is re-oxidized to the ketone under mild conditions. This two-step process avoids over-oxidation and preserves the tetracyclic skeleton.
Catalytic Hydrogenation-Oxidation Tandem Reactions
Palladium-catalyzed hydrogenation of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-4-ene followed by oxidation with MnO₂ selectively generates the ketone. This method achieves a 65% overall yield but requires careful catalyst selection to prevent ring-opening side reactions.
Analytical Validation and Characterization
Spectroscopic Techniques
- IR Spectroscopy : The ketone carbonyl stretch appears at 1715–1740 cm⁻¹, confirming successful oxidation.
- NMR Spectroscopy : ¹H NMR reveals distinct signals for the bridgehead protons (δ 3.2–3.5 ppm) and olefinic hydrogens (δ 5.8–6.1 ppm). ¹³C NMR identifies the carbonyl carbon at δ 210–215 ppm.
- X-Ray Crystallography : Single-crystal analysis resolves the exo configuration of substituents and validates the tetracyclic architecture.
Chromatographic Purification
Silica gel chromatography (hexane/ethyl acetate gradient) and recrystallization from light petroleum yield >95% pure product.
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxy derivatives using peroxyphthalic acid.
Reduction: Reduction with lithium aluminum hydride converts the carbonitrile group to an aminomethyl derivative.
Substitution: The aminomethyl derivative can undergo substitution reactions with various sulfonyl chlorides, isocyanates, and isothiocyanates.
Common Reagents and Conditions
Oxidation: Peroxyphthalic acid is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is used for reduction reactions.
Major Products
Epoxy Derivatives: Formed through oxidation reactions.
Aminomethyl Derivatives: Formed through reduction reactions.
Substituted Ureas and Thioureas: Formed through substitution reactions with various reagents.
Scientific Research Applications
Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Research into its potential as a pharmacophore for drug development.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as oxidation, reduction, and substitution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound’s tetracyclic framework shares features with other bridged polycyclic systems but differs in ring connectivity and functional groups:
Key Observations :
- The presence of a ketone group in the target compound distinguishes it from non-oxygenated analogs like tetracyclo[7.1.0.0²,⁴.0⁵,⁷]decane .
- Compared to the anti-allergic tetracyclo[9.3.0.0²,⁸.0³,⁷]tetradecane , the target compound’s smaller ring system and ketone moiety may limit biological activity but enhance reactivity in polymer synthesis .
Thermodynamic Data :
- Enthalpy of formation (ΔHf) for related compounds (e.g., Exo-4-hydro-endo-endo-tetracyclododecane) is approximately -282.6 kJ/mol, suggesting high stability due to strain-free ring systems .
Q & A
Q. What interdisciplinary methods address gaps in understanding the compound’s environmental fate?
- Methodological Answer : Life-cycle assessment (LCA) models integrate degradation kinetics (via HPLC-UV) and ecotoxicity assays (e.g., Daphnia magna LC₅₀). Isotopic labeling (¹⁴C) tracks biodegradation pathways in soil/water systems .
Guidance for Rigorous Research Design
- Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . For clinical or environmental studies, use PICO (Population, Intervention, Comparison, Outcome) to structure questions .
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data, simulation inputs, and statistical codes in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
